molecular formula C14H10N2O4 B4053595 2-ethyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

2-ethyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B4053595
M. Wt: 270.24 g/mol
InChI Key: ZUDBAWZMKQSUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C14H10N2O4 and its molecular weight is 270.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.06405680 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Applications

One of the notable applications of benzo[de]isoquinoline-dione derivatives includes their antiviral action. Specifically, derivatives like 5-nitro-2-(2-dimethylaminoethyl)-benzo[de]isoquinoline-1,3-dione have shown effectiveness in inhibiting viral replication in chick embryo cell cultures against viruses such as herpes simplex and vaccinia. These findings suggest potential therapeutic applications for diseases caused by these viruses, although the exact mechanism of action warrants further investigation (GARCIA-GANCEDO et al., 1979).

Sensor Technology

In sensor technology, derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, like the novel 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, have been synthesized and characterized for their photophysical characteristics. These compounds, and their copolymers with styrene, show promise in detecting metal ions and changes in pH within a medium, showcasing their potential as chemosensors. Such applications are significant in environmental monitoring and the development of responsive materials (Staneva, Angelova, & Grabchev, 2020).

Material Science and Polymer Chemistry

The application of 1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives extends to material science, particularly in monitoring oxidative stress and environmental exposure. For instance, 2-(2-Diphenylphosphanylethyl)benzo[de]isoquinoline-1,3-dione derivatives have been utilized to measure cumulative exposure to oxygen, leveraging their photoinduced electron transfer (PET) properties. This application is crucial for preserving the quality of oxidation-sensitive goods, offering a novel approach to material preservation and quality control (Shritz et al., 2015).

Properties

IUPAC Name

2-ethyl-5-nitrobenzo[de]isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O4/c1-2-15-13(17)10-5-3-4-8-6-9(16(19)20)7-11(12(8)10)14(15)18/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDBAWZMKQSUGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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